molecular formula C20H17ClN2O3S2 B15106156 2-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide

2-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide

Cat. No.: B15106156
M. Wt: 432.9 g/mol
InChI Key: ZJSVVMQJBYFOAF-BOPFTXTBSA-N
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Description

2-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide is a complex organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a chlorobenzylidene group, and a hydroxyphenyl ethyl acetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide typically involves the condensation of 4-chlorobenzaldehyde with thiosemicarbazide to form the intermediate thiosemicarbazone. This intermediate is then cyclized with chloroacetic acid under basic conditions to yield the thiazolidinone ring. The final step involves the acylation of the thiazolidinone with 2-(4-hydroxyphenyl)ethylamine to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioamide group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl group in the thiazolidinone ring can yield corresponding alcohols.

    Substitution: The chlorobenzylidene group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzylidene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound has shown potential as an antimicrobial agent. Studies have indicated that it may inhibit the growth of certain bacteria and fungi, making it a candidate for the development of new antibiotics.

Medicine

In medicine, research is focused on its potential as an anti-inflammatory and anticancer agent. Preliminary studies suggest that it may interfere with specific molecular pathways involved in inflammation and cancer cell proliferation.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced durability or resistance to degradation.

Mechanism of Action

The mechanism of action of 2-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide involves its interaction with various molecular targets. In antimicrobial applications, it is believed to inhibit key enzymes involved in bacterial cell wall synthesis. In anti-inflammatory and anticancer applications, the compound may modulate signaling pathways such as NF-κB and MAPK, leading to reduced inflammation and inhibition of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-chloro-2-hydroxyphenyl)acetamide
  • 2-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid

Uniqueness

The uniqueness of 2-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced antimicrobial, anti-inflammatory, and anticancer activities due to the presence of the hydroxyphenyl ethyl acetamide moiety.

Properties

Molecular Formula

C20H17ClN2O3S2

Molecular Weight

432.9 g/mol

IUPAC Name

2-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide

InChI

InChI=1S/C20H17ClN2O3S2/c21-15-5-1-14(2-6-15)11-17-19(26)23(20(27)28-17)12-18(25)22-10-9-13-3-7-16(24)8-4-13/h1-8,11,24H,9-10,12H2,(H,22,25)/b17-11-

InChI Key

ZJSVVMQJBYFOAF-BOPFTXTBSA-N

Isomeric SMILES

C1=CC(=CC=C1CCNC(=O)CN2C(=O)/C(=C/C3=CC=C(C=C3)Cl)/SC2=S)O

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)CN2C(=O)C(=CC3=CC=C(C=C3)Cl)SC2=S)O

Origin of Product

United States

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